Bienvenue dans la boutique en ligne BenchChem!

Fmoc-D-Phe(4-I)-OH

Peptide therapeutics Proteolytic stability Enantiomeric peptides

Essential building block for solid-phase peptide synthesis. D-stereochemistry confers protease resistance. Iodo substituent enables Suzuki-Miyaura cross-coupling, SAD X-ray phasing, and radioiodination. Non-iodinated or L-enantiomer substitutes fail in these key applications. For advanced peptide and peptidomimetic design.

Molecular Formula C24H20INO4
Molecular Weight 513.3 g/mol
CAS No. 205526-29-0
Cat. No. B557884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Phe(4-I)-OH
CAS205526-29-0
Synonyms205526-29-0; Fmoc-4-iodo-D-phenylalanine; Fmoc-D-Phe(4-I)-OH; Fmoc-D-4-Iodophe; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-iodophenyl)propanoicacid; Fmoc-D-4-Iodophenylalanine; AmbotzFAA1584; Fmoc-4'-iodo-D-Phe; Fmoc-4-Iodo-D-Phe-OH; 47770_ALDRICH; SCHEMBL120625; 47770_FLUKA; CTK8C5104; MolPort-001-758-543; ZINC621955; 0542AB; ANW-74138; CF-356; AM83380; RTR-009597; AJ-23757; AK-81189; KB-52008; SC-10820; TL8006272
Molecular FormulaC24H20INO4
Molecular Weight513.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O
InChIInChI=1S/C24H20INO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
InChIKeyLXOXXTQKKRJNNB-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Phe(4-I)-OH Procurement Guide: Core Properties of an Fmoc-Protected 4-Iodo-D-Phenylalanine Building Block


Fmoc-D-Phe(4-I)-OH (CAS 205526-29-0), systematically named (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid, is an Fmoc-protected non-proteinogenic amino acid derivative classified as a substituted phenylalanine [1]. The compound bears an iodine atom at the para position of the aromatic ring and features D-stereochemistry at the alpha-carbon [2]. With a molecular formula of C₂₄H₂₀INO₄ and a molecular weight of 513.32 g/mol, it is supplied as a white to light-yellow solid intended exclusively for research use in solid-phase peptide synthesis (SPPS) and related peptide chemistry applications . The compound is not interchangeable with its L-enantiomer (Fmoc-Phe(4-I)-OH, CAS 95753-56-3) due to fundamentally distinct stereochemical properties governing peptide conformation, biological recognition, and metabolic stability [2].

Why Fmoc-D-Phe(4-I)-OH Cannot Be Replaced by Generic Fmoc-Phenylalanine or L-Enantiomer Analogs


Substituting Fmoc-D-Phe(4-I)-OH with unsubstituted Fmoc-D-Phe-OH or with the L-enantiomer Fmoc-Phe(4-I)-OH introduces critical functional deficits that cannot be rectified post-synthesis. First, the para-iodo substituent is not inert; it serves as an essential synthetic handle for post-assembly derivatization—specifically Suzuki-Miyaura cross-coupling to generate biaryl peptidomimetics and as an isotopic labeling site via radioiodination for imaging applications . Second, stereochemical inversion from D to L produces a peptide with opposite backbone chirality, fundamentally altering protease recognition, conformational folding, and receptor binding profiles [1]. Third, the absence of the heavy iodine atom eliminates the compound‘s utility in X-ray crystallographic phasing via single-wavelength anomalous dispersion (SAD) . These three dimensions—chemical derivatizability, stereochemical stability, and structural probing capacity—are mutually reinforcing and cannot be approximated by using a non-iodinated analog or by racemic mixtures. For procurement decisions in projects requiring defined stereochemistry, post-synthetic conjugation, or structural biology characterization, generic substitution results in experimental failure rather than suboptimal performance.

Fmoc-D-Phe(4-I)-OH Differential Evidence: Quantitative Comparison Against Key Analogs and Alternatives


D-Enantiomer Protease Resistance vs. L-Enantiomer: In Vivo Stability Advantage

Peptides synthesized with the D-enantiomer of 4-iodophenylalanine (incorporating Fmoc-D-Phe(4-I)-OH) exhibit substantially enhanced resistance to proteolytic degradation relative to their L-enantiomer counterparts. While direct head-to-head kinetic data for the 4-iodo substituted pair are not published, extensive class-level evidence establishes that all-D peptides consistently demonstrate metabolic stability superior to all-L peptides across multiple enzyme systems. In a representative comparative study of low-fouling peptides, all-D enantiomers displayed significantly prolonged survival against proteolytic enzymes compared to their L-peptide counterparts, a finding consistent with the broader principle that D-amino acid incorporation confers protection against endogenous protease recognition [1]. This class-level inference applies directly to Fmoc-D-Phe(4-I)-OH: procurement of the D-enantiomer rather than the L-enantiomer (Fmoc-Phe(4-I)-OH) is essential for applications requiring extended circulatory half-life or resistance to enzymatic degradation in biological media.

Peptide therapeutics Proteolytic stability Enantiomeric peptides Pharmacokinetics Metabolic half-life

Para-Iodo Substituent as Suzuki-Miyaura Cross-Coupling Handle vs. Unsubstituted Phenylalanine

Fmoc-D-Phe(4-I)-OH contains a para-iodo substituent that serves as an electrophilic partner for palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC) reactions, enabling direct post-synthetic conversion to diverse biaryl-containing amino acids. In a published nonaqueous SMC protocol, Fmoc-protected 4-iodophenylalanines were successfully coupled with arylboronic acids to generate unnatural biaryl amino acid derivatives in good to excellent yields . This reactivity profile is absent in unsubstituted Fmoc-D-Phe-OH, which lacks the requisite halogen leaving group. While quantitative yield data for the specific D-enantiomer Fmoc-D-Phe(4-I)-OH in SMC were not identified in the published literature, the protocol explicitly demonstrates the utility of the 4-iodo substituent for Fmoc-protected phenylalanine derivatives. Procurement of the iodo-substituted variant enables downstream diversification that the non-iodinated analog cannot support.

Biaryl amino acids Peptidomimetics Cross-coupling Post-synthetic modification Suzuki-Miyaura

Iodo Substituent for Single-Wavelength Anomalous Dispersion (SAD) Phasing vs. Non-Iodinated Analogs

The iodine atom in Fmoc-D-Phe(4-I)-OH provides anomalous scattering signal suitable for single-wavelength anomalous dispersion (SAD) phasing in X-ray crystallography, enabling experimental phase determination of peptide and protein structures without requiring selenomethionine incorporation or multi-wavelength data collection. Iodine (atomic number 53) generates significant anomalous signal at Cu Kα wavelength (f‘ = -1.5 e⁻, f’‘ = 6.9 e⁻ at 1.54 Å), substantially stronger than sulfur (f’‘ = 0.56 e⁻) or phosphorus (f‘’ = 0.43 e⁻) and comparable to selenium (f‘’ = 1.1 e⁻ at Cu Kα) [1]. The L-III absorption edge of iodine (~0.37 Å, 33.2 keV) is accessible at many synchrotron beamlines for optimized anomalous scattering experiments [1]. Unsubstituted Fmoc-D-Phe-OH lacks a heavy atom entirely and provides no anomalous phasing signal. The D-stereochemistry offers additional utility in racemic protein crystallography, where mirror-image peptides facilitate crystallization of otherwise recalcitrant targets [2].

X-ray crystallography SAD phasing Anomalous scattering Structural biology Heavy atom derivatization

Synthetic Compatibility with Standard Fmoc-SPPS Protocol vs. Alternative Protecting Groups

Fmoc-D-Phe(4-I)-OH is fully compatible with standard Fmoc solid-phase peptide synthesis (SPPS) protocols, employing mild base-labile deprotection (20% piperidine in DMF) and orthogonal acid-labile side-chain protection (tBu, Boc, Trt) [1]. This compatibility enables seamless integration into automated synthesizer workflows without specialized coupling conditions. In contrast, Boc-protected 4-iodo-D-phenylalanine (Boc-D-Phe(4-I)-OH, CAS 176199-35-2) requires hazardous HF or TFMSA for final cleavage, limiting its utility in automated SPPS and imposing significant safety constraints . While coupling efficiency data specific to Fmoc-D-Phe(4-I)-OH are not published, the broader Fmoc-SPPS methodology achieves average stepwise yields of >99% under optimized conditions, translating to >98% overall crude peptide yield for sequences up to 20 residues [2]. The electron-withdrawing para-iodo substituent may modestly influence coupling kinetics but does not require protocol deviation from standard Fmoc chemistry [1].

Solid-phase peptide synthesis Fmoc chemistry Coupling efficiency Peptide yield Automated synthesis

Purity Grade Options for GMP vs. Research-Only Procurement Decisions

Fmoc-D-Phe(4-I)-OH is commercially available in multiple purity grades that directly influence procurement decisions based on intended application. Standard research-grade material is typically supplied at ≥97% or ≥98% purity by HPLC , suitable for academic peptide synthesis and initial discovery work. Higher purity grades (≥99.0%) are available from multiple vendors for applications requiring reduced impurity profiles in sensitive biological assays . Unlike many standard Fmoc-amino acids, Fmoc-D-Phe(4-I)-OH is not routinely offered in GMP (Good Manufacturing Practice) grade, as confirmed by vendor catalogs. This distinction is critical for procurement planning: projects transitioning from discovery to clinical candidate synthesis must either validate non-GMP material through rigorous impurity profiling or identify alternative GMP-grade building blocks. The availability of ≥99.0% research grade provides a suitable option for structure-activity relationship (SAR) studies and preclinical candidate optimization, while the absence of GMP-grade material necessitates supply chain planning for later-stage development.

Peptide API GMP manufacturing Analytical standards Quality control Procurement specification

Radiolabeling via Iodine Isotope Exchange: I-125 and I-131 SPECT Imaging Applications

Fmoc-D-Phe(4-I)-OH incorporates a stable iodine atom at the para position of the phenylalanine side chain, which serves as a pre-installed site for radioiodination via electrophilic aromatic substitution or isotope exchange reactions. This enables the synthesis of I-125-labeled peptides for in vitro binding studies and autoradiography, as well as I-131-labeled peptides for SPECT imaging and targeted radiotherapy applications [1]. In a published Japanese research project, Fmoc-D-Phe(4-I)-OH was explicitly synthesized and employed as the key building block to introduce iodine into a cyclic RGD peptide, c[R(Pbf)GD(OtBu)f(4-I)K(Boc)], which was subsequently deprotected for radiolabeling with At-211 (an alpha-emitting radiohalogen) for targeted alpha therapy studies [2]. This methodology directly demonstrates that the 4-iodophenylalanine residue—incorporated via Fmoc-D-Phe(4-I)-OH—provides the critical halogenation site for radiotherapeutic peptide development. The presence of a pre-installed iodo substituent eliminates the need for post-synthetic electrophilic iodination of tyrosine residues, which can be non-selective and damage sensitive peptide functional groups. This iodo-enabled radiolabeling strategy is not accessible when using unsubstituted Fmoc-D-Phe-OH or Fmoc-D-Tyr(tBu)-OH, as these building blocks lack the requisite halogen leaving group for isotope exchange.

Radiolabeled peptides SPECT imaging Iodine-125 Iodine-131 Radioiodination Peptide theranostics

Fmoc-D-Phe(4-I)-OH Application Scenarios: Where Procurement of This Iodo-D-Amino Acid Is Essential


Synthesis of Protease-Resistant Peptide Therapeutics Requiring Extended In Vivo Half-Life

Therapeutic peptides are rapidly degraded by endogenous proteases, limiting their clinical utility. Fmoc-D-Phe(4-I)-OH addresses this limitation by providing the D-enantiomeric stereochemistry that confers resistance to protease recognition and cleavage, as established by class-level evidence demonstrating enhanced metabolic stability of D-peptides relative to L-peptides [1]. Incorporation of this building block into peptide sequences—particularly at protease-susceptible cleavage sites—extends circulatory half-life and improves in vivo exposure. This application scenario is directly supported by the established principle that D-amino acid substitution protects against enzymatic degradation, making Fmoc-D-Phe(4-I)-OH the appropriate procurement choice over L-enantiomer analogs when prolonged peptide persistence in biological media is required.

Synthesis of Radiolabeled Peptides for SPECT Imaging and Targeted Radiotherapy (I-125, I-131, At-211)

Nuclear medicine applications require peptides labeled with gamma-emitting (I-125, I-131) or alpha-emitting (At-211) radiohalogens for diagnostic imaging and targeted radiotherapy. Fmoc-D-Phe(4-I)-OH provides a pre-installed iodo substituent that serves as an isotopic labeling site via electrophilic radioiodination or radiohalogen exchange reactions [1]. As demonstrated in published research, Fmoc-D-Phe(4-I)-OH has been successfully employed to synthesize iodine-containing cyclic RGD peptides specifically for At-211 labeling studies in cancer theranostics [2]. The availability of a site-specifically incorporated iodo residue eliminates the need for non-selective post-synthetic tyrosine iodination, preserving peptide structural integrity and biological activity. For procurement decisions in radiopharmaceutical development programs, Fmoc-D-Phe(4-I)-OH is essential; non-iodinated phenylalanine analogs cannot support this radiolabeling strategy.

Synthesis of Biaryl Peptidomimetics via Post-Assembly Suzuki-Miyaura Cross-Coupling

Peptidomimetic design frequently requires biaryl amino acid motifs that mimic protein-protein interaction interfaces or introduce conformational constraints. Fmoc-D-Phe(4-I)-OH enables this diversification through its para-iodo substituent, which serves as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids [1]. This post-synthetic modification strategy generates unnatural biaryl amino acid derivatives while maintaining the Fmoc-protected amino acid backbone suitable for subsequent SPPS coupling steps. Procurement of the iodo-substituted building block gates access to an entire class of biaryl peptidomimetics; substitution with unsubstituted Fmoc-D-Phe-OH eliminates this synthetic capability entirely.

X-ray Crystallographic Structure Determination of Peptides Using SAD Phasing

Determining the three-dimensional structure of synthetic peptides and peptidomimetics by X-ray crystallography frequently requires experimental phasing due to the absence of suitable molecular replacement models. Fmoc-D-Phe(4-I)-OH addresses this challenge by providing an intrinsic heavy atom (iodine) that generates strong anomalous scattering signal suitable for single-wavelength anomalous dispersion (SAD) phasing at Cu Kα wavelength (f’‘ = 6.9 e⁻) [1]. The iodine anomalous signal is approximately 12-fold stronger than sulfur at standard laboratory X-ray wavelengths, enabling robust phase determination without selenomethionine derivatization or toxic heavy atom soaking [1]. Additionally, the D-stereochemistry of Fmoc-D-Phe(4-I)-OH supports racemic protein crystallography methodologies, where mirror-image peptide pairs facilitate crystallization of recalcitrant targets [2]. For structural biology groups, procurement of the iodo-D-enantiomer provides a dual-purpose building block enabling both experimental phasing and crystallization enhancement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Phe(4-I)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.